

# 18-MC pharmacokinetics and metabolism

## CYP2C19

**Author:** Smolecule Technical Support Team. **Date:** February 2026

### Compound Focus: 18-Methoxycoronaridine

CAS No.: 188125-42-0

Cat. No.: S649617

[Get Quote](#)

## CYP2C19 in Drug Metabolism

The **cytochrome P450 2C19 (CYP2C19)** enzyme is a highly polymorphic drug-metabolizing enzyme responsible for the metabolism of many clinically important drugs [1] [2]. Its activity significantly influences drug exposure, efficacy, and safety [3] [4].

## Genetic Variants and Phenotypes

Genetic polymorphisms in the CYP2C19 gene lead to different metabolic phenotypes, which are categorized based on the combination of star (\*) alleles an individual carries [1].

Phenotype	Genotype Examples	Enzymatic Activity	Potential Clinical Consequence for Active Drugs
Ultrarapid Metabolizer (UM)	17/17 [1]	Increased [1]	Reduced drug exposure; risk of therapeutic failure [5]
Normal Metabolizer (NM)	1/1 [1]	Full / Normal [1]	Standard drug response [5]

Phenotype	Genotype Examples	Enzymatic Activity	Potential Clinical Consequence for Active Drugs
Intermediate Metabolizer (IM)	1/2, 1/3 [1]	Reduced [1]	Altered drug exposure [5]
Poor Metabolizer (PM)	2/2, 2/3, 3/3 [1]	Absent or significantly reduced [1]	Increased drug exposure; risk of side effects [5]

## Drugs Metabolized by CYP2C19

The enzyme metabolizes a wide range of drugs across therapeutic areas. The table below lists common substrate drugs.

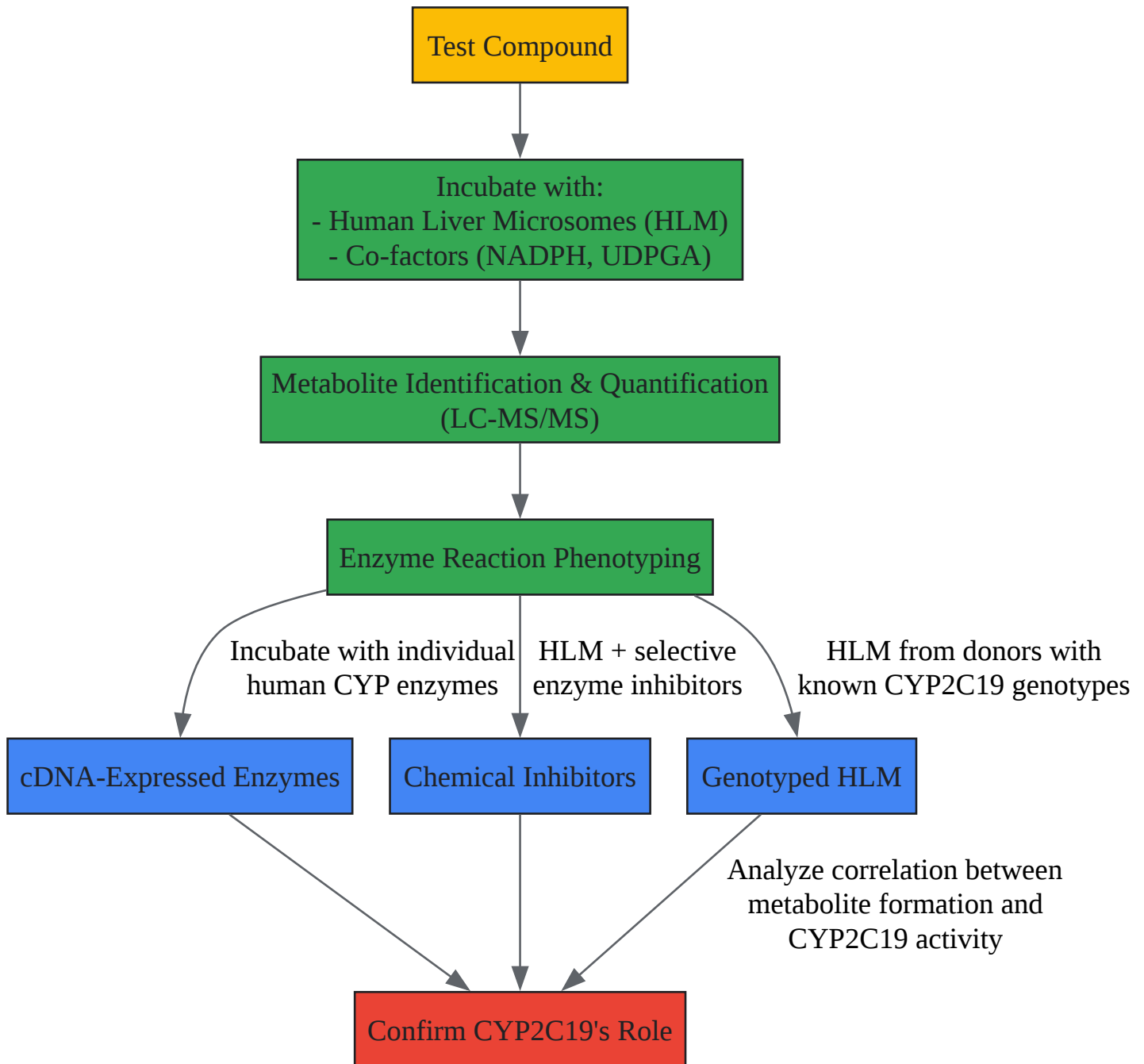
Therapeutic Area	Drugs Primarily Metabolized by CYP2C19 [1]	Drugs Secondarily Metabolized by CYP2C19 [1]
Gastrointestinal	Lansoprazole, Pantoprazole, Omeprazole/Esomeprazole	-
Cardiovascular	Clopidogrel	Rosuvastatin
Psychiatry & Neurology	Citalopram, Escitalopram, Sertraline, Clobazam	Amitriptyline, Nortriptyline, Clozapine, Paroxetine, Phenytoin, Venlafaxine
Infectious Disease	Voriconazole	-
Pain/Other	Cannabidiol	Methadone

## Experimental Protocols for CYP2C19 Metabolism Studies

The following workflows and methodologies are used to characterize a drug's metabolism by CYP2C19.

## In Vitro Metabolite Identification and Enzyme Mapping

This workflow identifies metabolites and pinpoints the specific enzymes responsible for their formation [4].



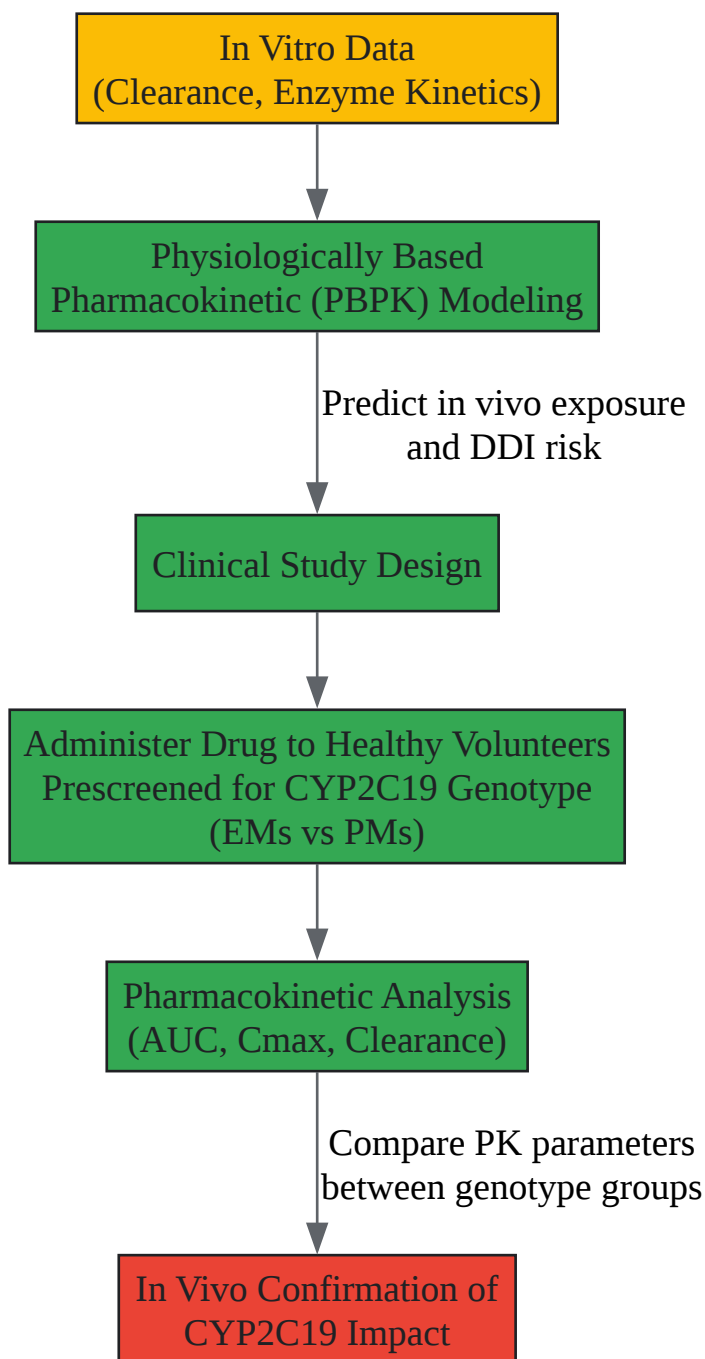
[Click to download full resolution via product page](#)

### Key Steps:

- **Incubation with Human Liver Microsomes (HLM):** The test compound (e.g., 3  $\mu\text{mol/L}$ ) is incubated with pooled HLMs in an appropriate buffer (e.g., 0.1 mol/L phosphate buffer, pH 7.4) containing co-factors like NADPH (2 mmol/L) for Phase I metabolism. Incubations are typically conducted at 37°C for a set period (e.g., 2 hours) [4].
- **Metabolite Identification:** The reaction is stopped, and samples are analyzed using techniques like **high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS)** to separate, detect, and identify metabolites [4].
- **Enzyme Reaction Phenotyping:**
  - **cDNA-Expressed Enzymes:** The compound is incubated with a panel of individual, cDNA-expressed human CYP enzymes (e.g., CYP1A2, 2B6, 2C9, 2C19, 2D6, 3A4). A metabolite formed predominantly by CYP2C19 indicates the enzyme's primary role [4].
  - **Chemical Inhibition:** The compound is incubated in HLMs with and without selective chemical inhibitors. A potent CYP2C19 inhibitor (e.g., 1  $\mu\text{mol/L}$  benzylnirvanol) significantly reducing metabolite formation suggests CYP2C19 involvement [4].
  - **Correlation with Genotyped HLMs:** The rate of metabolite formation is measured in HLMs from multiple donors with known CYP2C19 genotypes. A strong correlation between metabolite formation and CYP2C19 activity confirms its role [4].

## In Vitro-In Vivo Extrapolation (IVIVE) and Clinical Evaluation

After in vitro characterization, clinical studies in genotyped individuals are the gold standard for confirming in vivo relevance [3] [4].



[Click to download full resolution via product page](#)

#### Key Steps:

- **PBPK Modeling:** In vitro clearance data and enzyme kinetics are incorporated into a **Physiologically Based Pharmacokinetic (PBPK) model**. This model helps predict the drug's in vivo exposure and assess the risk of drug-drug interactions (DDIs) due to CYP2C19 inhibition or induction [6].

- **Clinical Study in Genotyped Subjects:** A clinical study is conducted in healthy volunteers who have been pre-screened and grouped by their CYP2C19 phenotype (e.g., Extensive Metabolizers, EMs, vs. Poor Metabolizers, PMs) [3] [4].
- **Pharmacokinetic Analysis:** Participants receive a single or multiple doses of the drug. Plasma and urine samples are collected over time and analyzed for the parent drug and its metabolites. Key pharmacokinetic parameters like **Area Under the Curve (AUC)** and clearance are calculated and compared between genotype groups [3] [4]. A significantly higher AUC and lower clearance in PMs compared to EMs provides definitive in vivo evidence of CYP2C19's major role in the drug's elimination [4].

## A Path Forward for 18-MC Research

While specific data on 18-MC is unavailable, the established frameworks above provide a direct research path.

- To proceed, I recommend searching for 18-MC's metabolite profile or any preclinical data in specialized pharmacological databases or patent literature.
- If you can share the structural formula of 18-MC, I may be able to perform a search for compounds with similar structures whose metabolic pathways are known.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. From genes to drugs: CYP2C19 and pharmacogenetics in ... [pmc.ncbi.nlm.nih.gov]
2. Frontiers | Clinical Application of CYP Pharmacogenetics Toward... 2 C 19 [frontiersin.org]
3. Gene Variants in CYP Are Associated with Altered In Vivo... 2 C 19 [pmc.ncbi.nlm.nih.gov]
4. Clinical significance of CYP2C19 polymorphisms on the ... [pmc.ncbi.nlm.nih.gov]
5. Genetic Factors in Drug Metabolism | AAFP [aafp.org]
6. Physiologically Based Pharmacokinetic Modeling to ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [18-MC pharmacokinetics and metabolism CYP2C19]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b649617#18-mc-pharmacokinetics-and-metabolism-cyp2c19>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

#### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)